molecular formula C16H16N2O4 B7840972 {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid

Cat. No.: B7840972
M. Wt: 300.31 g/mol
InChI Key: FRYFIFBPEBVVHU-UHFFFAOYSA-N
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Description

{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Prop-2-en-1-yl Groups: The prop-2-en-1-yl groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

    Oxidation and Functionalization: The final steps involve oxidation to introduce the oxo group and functionalization to attach the acetic acid moiety.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

{[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Hydrolysis: The ester linkage in the acetic acid moiety can be hydrolyzed under acidic or basic conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: The compound’s quinazoline core may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds to {[4-Oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetic acid include other quinazoline derivatives, such as:

    4-Oxo-3,5-dimethylquinazoline: Similar structure but with methyl groups instead of prop-2-en-1-yl groups.

    4-Oxo-3,5-diphenylquinazoline:

    Quinazoline-2,4-dione: Lacks the prop-2-en-1-yl groups and acetic acid moiety, but shares the quinazoline core.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-5-11-13(22-9-14(19)20)7-6-12-15(11)16(21)18(8-4-2)10-17-12/h3-4,6-7,10H,1-2,5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYFIFBPEBVVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC2=C1C(=O)N(C=N2)CC=C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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